1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone
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Overview
Description
1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of two methoxy groups and a methyl group on the benzofuran ring, along with an ethanone group. Benzofurans are known for their diverse biological activities and have been studied for various applications in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 6,7-dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid.
Esterification: The carboxylic acid is esterified using an alcohol, such as methanol, in the presence of an acid catalyst to form the corresponding ester.
Reduction: The ester is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring, particularly at positions 3 and 5.
Common Reagents and Conditions
Oxidation: Reagents like PCC, Jones reagent, or potassium permanganate (KMnO4).
Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted benzofuran compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of microbial infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylic acid
- 6,7-Dimethoxy-3-methyl-1-benzofuran-2-carboxylate
- 6,7-Dimethoxy-2-benzofuran-1(3H)-one
Uniqueness
1-(6,7-Dimethoxy-3-methyl-2-benzofuranyl)ethanone is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its ethanone group also provides a reactive site for further chemical modifications .
Properties
CAS No. |
33038-34-5 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3-methyl-1-benzofuran-2-yl)ethanone |
InChI |
InChI=1S/C13H14O4/c1-7-9-5-6-10(15-3)13(16-4)12(9)17-11(7)8(2)14/h5-6H,1-4H3 |
InChI Key |
OWJSEHWMORRCGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2OC)OC)C(=O)C |
Origin of Product |
United States |
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